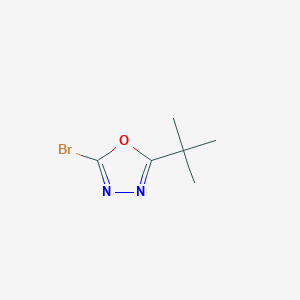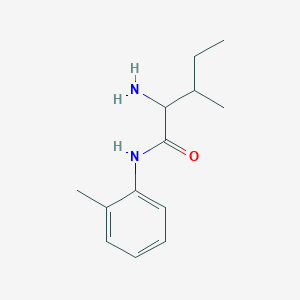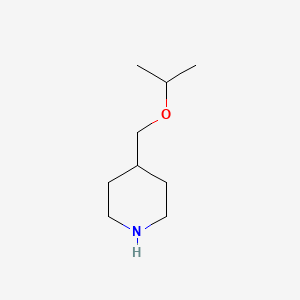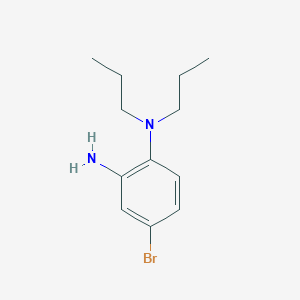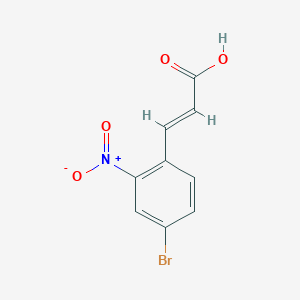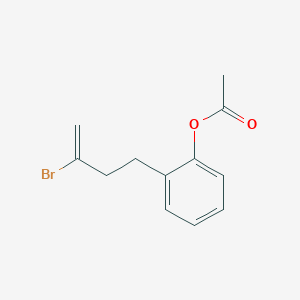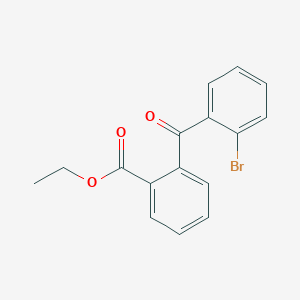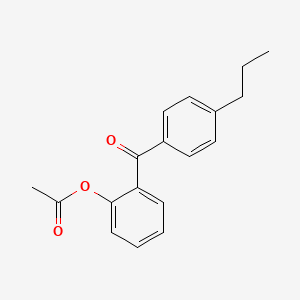
2-Acetoxy-4'-propylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetoxy-4’-propylbenzophenone: is an organic compound with the molecular formula C18H18O3 and a molecular weight of 282.34 g/mol . It is a derivative of benzophenone, characterized by the presence of an acetoxy group at the 2-position and a propyl group at the 4’-position of the benzophenone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-4’-propylbenzophenone typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 4-propylbenzoyl chloride with phenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms 4’-propylbenzophenone.
Acetylation: The next step involves the acetylation of 4’-propylbenzophenone with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for 2-Acetoxy-4’-propylbenzophenone are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Acetoxy-4’-propylbenzophenone can undergo various types of chemical reactions, including:
Hydrolysis: The acetoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Oxidation: The propyl group can be oxidized to form carboxylic acid derivatives.
Substitution: The benzophenone core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Hydrolysis: Formation of 2-hydroxy-4’-propylbenzophenone.
Oxidation: Formation of 2-acetoxy-4’-propylbenzoic acid.
Substitution: Formation of various substituted benzophenone derivatives depending on the substituent introduced.
Scientific Research Applications
2-Acetoxy-4’-propylbenzophenone has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Acetoxy-4’-propylbenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The benzophenone core can interact with various enzymes and receptors, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Acetoxy-4’-methylbenzophenone: Similar structure but with a methyl group instead of a propyl group.
2-Acetoxy-4’-ethylbenzophenone: Similar structure but with an ethyl group instead of a propyl group.
2-Hydroxy-4’-propylbenzophenone: Similar structure but with a hydroxyl group instead of an acetoxy group.
Uniqueness
2-Acetoxy-4’-propylbenzophenone is unique due to the presence of both the acetoxy and propyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in its analogs .
Properties
IUPAC Name |
[2-(4-propylbenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-3-6-14-9-11-15(12-10-14)18(20)16-7-4-5-8-17(16)21-13(2)19/h4-5,7-12H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTMGXCVFXMELF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641580 |
Source


|
| Record name | 2-(4-Propylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-42-7 |
Source


|
| Record name | Methanone, [2-(acetyloxy)phenyl](4-propylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Propylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
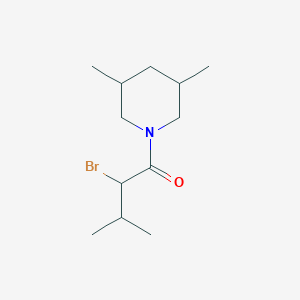
![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)
